

Application Notes and Protocols for BTK Chemical Probe: BTK-IN-15

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest | | | | |
|----------------------|---------------|-----------|--|--|
| Compound Name: | BTK ligand 15 | | | |
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Bruton's tyrosine kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell receptor (BCR) signaling and is crucial for B-cell development, differentiation, and survival. [1][2] Its dysregulation is implicated in various B-cell malignancies and autoimmune diseases, making it a prime therapeutic target.[2][3] Chemical probes are essential tools for studying the biological function of proteins like BTK and for the development of novel therapeutics.

This document provides detailed application notes and experimental protocols for BTK-IN-15 (also known as compound 42), a potent and selective inhibitor of BTK, suitable for use as a chemical probe in various research applications.[1] Additionally, we will briefly discuss another tool, **BTK ligand 15**, in the context of Proteolysis Targeting Chimeras (PROTACs).

BTK-IN-15: A Potent Chemical Probe for BTK

BTK-IN-15 is a highly potent and orally bioavailable inhibitor of Bruton's tyrosine kinase. Its high selectivity and well-characterized in vitro and in vivo activities make it an excellent chemical probe for elucidating the roles of BTK in cellular pathways and disease models.

Mechanism of Action

BTK-IN-15 functions as an ATP-competitive inhibitor, binding to the active site of BTK and preventing its autophosphorylation and the subsequent phosphorylation of downstream



substrates. This blockade of BTK activity leads to the inhibition of B-cell receptor signaling, resulting in anti-proliferative and pro-apoptotic effects in B-cell lymphoma models.

Quantitative Data Summary

The following table summarizes the key quantitative data for BTK-IN-15, demonstrating its potency and cellular activity.

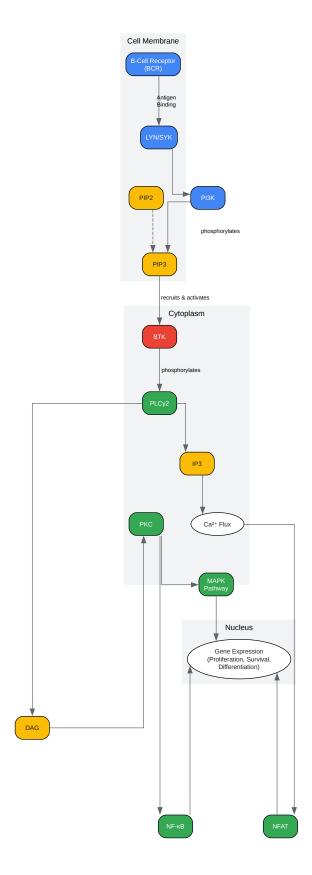
| Assay Type | Target/Cell Line | Parameter | Value | Reference |
|---|-----------------------------------|----------------------|----------------------|-----------|
| Biochemical Assay | | | | |
| Kinase Inhibition | Bruton's tyrosine kinase (BTK) | IC50 | 0.7 nM | |
| Cellular Assays | | | | |
| BTK Autophosphoryla tion (Tyr223) | - | IC50 | 1.49 nM | |
| Anti-proliferative Activity | REC-1 (Mantle Cell Lymphoma) | IC50 | 1.7 nM | |
| Anti-proliferative Activity | TMD8 | IC50 | 2.6 nM | |
| Cell Cycle Arrest (G1 phase) | TMD8 (at 1-100 nM) | - | 33.0% to 63.0% | |
| Apoptosis Induction | TMD8 (at 10, 100, 1000 nM) | % Apoptotic Cells | 19%, 25.2%, 31.4% | |
| In Vivo Study | | | | |
| Tumor Growth Inhibition | Mouse model | TGI (at 50 mg/kg) | 104% | |
| Oral Bioavailability | Mouse model | - | 40.98% | |



BTK Signaling Pathway

BTK is a critical component of the B-cell receptor (BCR) signaling pathway. Upon BCR engagement, BTK is recruited to the plasma membrane and activated through phosphorylation. Activated BTK then phosphorylates downstream targets, including phospholipase $C\gamma^2$ (PLC γ^2), leading to a cascade of events that ultimately regulate gene expression and B-cell fate.





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BTK Signaling Pathway Downstream of the B-Cell Receptor.



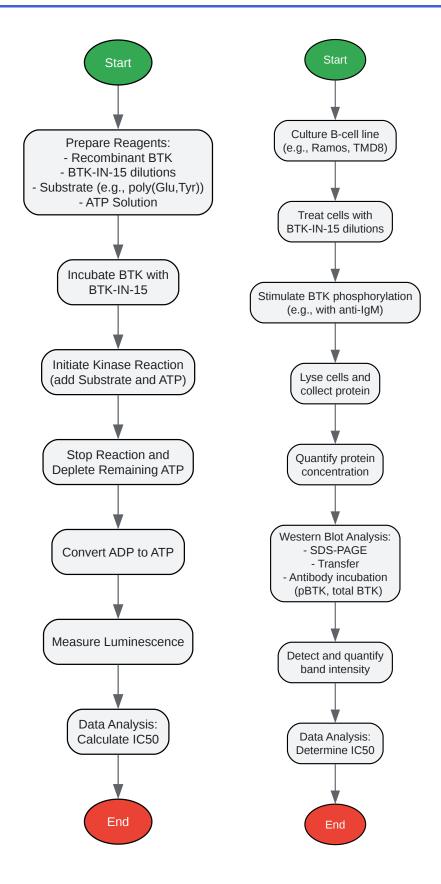
Experimental Protocols

Here we provide detailed protocols for key experiments to characterize the activity of BTK-IN-15.

In Vitro BTK Kinase Inhibition Assay

This assay measures the direct inhibitory effect of BTK-IN-15 on the enzymatic activity of recombinant BTK. A common method is a luminescence-based assay that quantifies ATP consumption (ADP production).





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- To cite this document: BenchChem. [Application Notes and Protocols for BTK Chemical Probe: BTK-IN-15]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542549#btk-ligand-15-as-a-chemical-probe-for-btk]

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